![molecular formula C14H14Cl2N2OS B5822047 N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5822047.png)
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide, commonly known as DTT, is a chemical compound that has been extensively studied in scientific research. It is a thiol reducing agent that is commonly used in protein research to reduce disulfide bonds and prevent protein oxidation. DTT has a variety of applications in scientific research, including protein structure determination, enzyme activity assays, and drug development.
Mechanism of Action
DTT works by reducing disulfide bonds in proteins. Disulfide bonds are covalent bonds between two cysteine residues in a protein. These bonds play an important role in protein structure and stability, but they can also inhibit protein function. DTT reduces disulfide bonds by donating electrons to the sulfur atoms in the cysteine residues, breaking the covalent bond and converting the cysteine residues to thiol groups.
Biochemical and Physiological Effects:
DTT has a variety of biochemical and physiological effects. In addition to reducing disulfide bonds, DTT can also act as a scavenger of free radicals and reactive oxygen species, which can damage proteins and other cellular components. DTT has also been shown to have anti-inflammatory effects, potentially through its ability to scavenge free radicals.
Advantages and Limitations for Lab Experiments
DTT is a widely used thiol reducing agent in scientific research due to its effectiveness and low cost. However, DTT does have some limitations. It can be toxic to cells at high concentrations, and it can also interfere with some protein assays. Additionally, DTT can be unstable in solution, particularly at high pH.
Future Directions
There are several potential future directions for research involving DTT. One area of interest is the development of new thiol reducing agents that may be more effective or less toxic than DTT. Additionally, there is ongoing research into the use of DTT in drug development, particularly in the development of drugs that target proteins involved in disease processes. Finally, there is interest in understanding the mechanisms by which DTT exerts its anti-inflammatory effects, which could lead to the development of new anti-inflammatory therapies.
Synthesis Methods
DTT is typically synthesized through the reaction of 2,5-dichlorobenzyl chloride with thiourea in the presence of sodium hydroxide. The resulting intermediate is then reacted with 2-methylpropanamide to produce DTT.
Scientific Research Applications
DTT is widely used in scientific research as a thiol reducing agent. It is commonly used in protein research to reduce disulfide bonds and prevent protein oxidation. DTT is also used in enzyme activity assays to activate enzymes by reducing disulfide bonds that may be inhibiting enzyme activity. Additionally, DTT has been used in drug development to reduce disulfide bonds in proteins that may be involved in disease processes.
properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8(2)13(19)18-14-17-7-11(20-14)6-9-5-10(15)3-4-12(9)16/h3-5,7-8H,6H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKUZMPDXCVUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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